molecular formula C20H14ClFN4O2 B2775363 N-(2-chlorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260937-00-5

N-(2-chlorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2775363
CAS No.: 1260937-00-5
M. Wt: 396.81
InChI Key: BAESBCDVLMUMMT-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a useful research compound. Its molecular formula is C20H14ClFN4O2 and its molecular weight is 396.81. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-chlorophenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4O2/c21-15-4-1-2-5-16(15)23-18(27)12-26-11-3-6-17(26)20-24-19(25-28-20)13-7-9-14(22)10-8-13/h1-11H,12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAESBCDVLMUMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure consisting of a 2-chlorophenyl group, a 1H-pyrrole moiety, and a 1,2,4-oxadiazole ring. This structural diversity is believed to contribute to its varied biological activities.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a wide range of biological activities, including:

  • Anticancer : Compounds with oxadiazole rings have shown cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory : Some derivatives demonstrate the ability to inhibit inflammatory pathways.
  • Antimicrobial : There is evidence of antibacterial and antifungal activities in related compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which play roles in cancer progression and inflammation .
  • Cytotoxicity : The compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins .
  • Receptor Interaction : It may interact with various receptors involved in signaling pathways related to inflammation and cancer .

Research Findings

Recent studies have provided insights into the specific activities of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxicity against HeLa and CaCo-2 cells
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialActivity against Staphylococcus aureus

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant potential for further development as anticancer agents .
  • Anti-inflammatory Effects : A study highlighted that compounds containing the oxadiazole moiety inhibited the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C17_{17}H15_{15}ClFN_{N}O2_{2}
  • Molecular Weight : 313.757 g/mol

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The incorporation of the oxadiazole ring in N-(2-chlorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide enhances its efficacy against various bacterial strains. Studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria effectively .

Antitumor Activity

The compound has been evaluated for its antitumor potential. A study demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells, suggesting that this compound may also possess similar properties. The mechanism involves the activation of caspases and modulation of cell cycle proteins .

Anticonvulsant Properties

Preliminary studies indicate that compounds similar to this compound may exhibit anticonvulsant activity. The substitution patterns on the phenyl rings influence their efficacy in seizure models, highlighting the importance of structural modifications for enhanced pharmacological effects .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Oxadiazole Ring : This is achieved through cyclocondensation reactions using appropriate hydrazones.
  • Pyrrole Synthesis : Pyrrole derivatives can be synthesized via the reaction of α-amino acids with carbonyl compounds.
  • Final Coupling Reaction : The final product is obtained by coupling the synthesized pyrrole with the oxadiazole derivative under suitable conditions.

Reaction Conditions

The reaction conditions often include:

  • Solvents: Dimethylformamide (DMF), ethanol
  • Catalysts: Acidic or basic catalysts depending on the specific reaction step
  • Temperature: Varies from room temperature to reflux conditions

Case Study 1: Antimicrobial Screening

A study assessed the antimicrobial activity of several oxadiazole derivatives against common pathogens. The results indicated that compounds similar to this compound displayed promising results against Staphylococcus aureus and Escherichia coli .

Case Study 2: Antitumor Efficacy

In vitro studies on cancer cell lines such as MCF7 (breast cancer) showed that derivatives containing the oxadiazole moiety exhibited significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin. The study highlighted the potential for developing new anticancer agents based on this compound .

Q & A

Q. Methodology :

In vitro COX-I/COX-II enzyme assays : Measure IC₅₀ values using purified human recombinant enzymes and a fluorogenic substrate (e.g., sc-560 for COX-I; celecoxib as a control) .

Molecular docking : Simulate binding to COX-II’s hydrophobic pocket (PDB ID 5KIR). The fluorophenyl-oxadiazole moiety should show strong van der Waals interactions with Val-523 and Tyr-355 .

Cell-based models : Test inhibition of PGE₂ production in LPS-stimulated RAW 264.7 macrophages (dose range: 1–50 µM) .

Advanced: How to resolve contradictions in bioactivity data across related analogs?

Q. Approach :

  • SAR analysis : Synthesize analogs with substituent variations (e.g., replacing 4-fluorophenyl with 4-Cl or 4-OCH₃) and compare IC₅₀ values .
  • Crystallography : Resolve X-ray structures of compound-enzyme complexes to identify critical binding motifs (use SHELXL for refinement) .
  • Statistical modeling : Apply multivariate regression to correlate logP, polar surface area, and bioactivity .

Advanced: What strategies enhance its pharmacokinetic profile for in vivo studies?

Q. Methods :

  • Microsomal stability assay : Incubate with rat liver microsomes (NADPH regeneration system) to identify metabolic hotspots (e.g., pyrrole oxidation) .
  • Pro-drug derivatization : Mask the acetamide group as a tert-butyl carbamate to improve oral bioavailability .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (target: <90% binding) .

Advanced: How to design computational models to predict its off-target interactions?

Q. Protocol :

Pharmacophore modeling : Define essential features (aromatic ring, hydrogen bond acceptor) using Schrödinger Phase .

Off-target screening : Dock against the ChEMBL database (e.g., kinases, GPCRs) to assess selectivity .

MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability in COX-II vs. non-target proteins .

Advanced: What bioconjugation strategies enable targeted delivery to inflammatory sites?

Q. Options :

  • Antibody-drug conjugates (ADCs) : Link via a cleavable valine-citrulline spacer to anti-ICAM-1 antibodies .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size: 150–200 nm) functionalized with hyaluronic acid for CD44-mediated uptake .
  • Click chemistry : Introduce an alkyne handle on the pyrrole nitrogen for site-specific conjugation .

Advanced: How does the oxadiazole ring’s reactivity influence derivatization?

Q. Key reactions :

  • Nucleophilic substitution : Replace the 4-fluorophenyl group with amines (e.g., morpholine) in DMF/K₂CO₃ at 120°C .
  • Electrophilic addition : Brominate the oxadiazole ring using NBS/AIBN to enable Suzuki couplings .
  • Reductive cleavage : Hydrogenate the oxadiazole to a diamide with Pd/C/H₂ for scaffold diversification .

Advanced: What analytical workflows quantify its stability under physiological conditions?

Q. Workflow :

Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and monitor via UPLC-MS .

Photostability : Irradiate under ICH Q1B conditions (1.2 million lux-hours) and assess degradation products .

Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td >200°C indicates solid-state stability) .

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